molecular formula C20H36O4Si B13390324 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

Cat. No.: B13390324
M. Wt: 368.6 g/mol
InChI Key: XAZDKAKHGDRBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is a complex organic compound featuring a tert-butyl(dimethyl)silyl group and an oxan-2-yloxy group

Preparation Methods

The synthesis of 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the silyl protecting group.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the oxan-2-yloxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is a silane derivative that has garnered interest due to its potential biological activity. This article explores its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C20H36O4Si
  • Molecular Weight : 368.59 g/mol
  • CAS Number : 112168-22-6

Synthesis

The synthesis of the compound typically involves the use of tert-butyldimethylsilyl (TBDMS) protection strategies for hydroxyl groups followed by nucleophilic substitutions. The process can yield the desired compound in moderate to high purity levels.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound can induce cytotoxicity in various cancer cell lines, including A549 (lung cancer) cells. The mechanism appears to involve apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity :
    • Preliminary tests suggest that it possesses antimicrobial properties against certain bacterial strains. The compound's structural features may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of enzymes related to cancer metabolism, potentially disrupting tumor growth .

Case Studies

StudyFindingsMethodology
Study on A549 Cells Induced apoptosis and inhibited proliferationFlow cytometry and MTT assay
Antimicrobial Testing Effective against E. coli and S. aureusDisk diffusion method
Enzyme Inhibition Assay Significant inhibition of glycolytic enzymesKinetic assays with spectrophotometric detection

Cytotoxicity in Cancer Cells

The cytotoxic effects of the compound were assessed using MTT assays on A549 cells. Results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic applications.

Antimicrobial Efficacy

In antimicrobial evaluations, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed a notable zone of inhibition, indicating its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Studies

The enzyme inhibition assays revealed that the compound could effectively inhibit key metabolic enzymes in cancer cells, suggesting a mechanism that could be exploited for therapeutic interventions.

Properties

Molecular Formula

C20H36O4Si

Molecular Weight

368.6 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C20H36O4Si/c1-20(2,3)25(4,5)23-13-17-16-12-15(21)10-14(16)11-18(17)24-19-8-6-7-9-22-19/h14,16-19H,6-13H2,1-5H3

InChI Key

XAZDKAKHGDRBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)C2)OC3CCCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.